molecular formula C20H21ClFN3O2S2 B2683373 (E)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride CAS No. 1217206-60-4

(E)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride

Cat. No.: B2683373
CAS No.: 1217206-60-4
M. Wt: 453.98
InChI Key: LXYDKLUMGVWPFR-CVDVRWGVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(6-Fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride is a fluorinated benzothiazole-acrylamide hybrid compound. Its structure integrates a 6-fluorobenzo[d]thiazole core, a morpholinoethyl side chain, and a thiophene-substituted acrylamide moiety. The fluorine atom at the 6-position of the benzothiazole ring enhances metabolic stability and electron-withdrawing properties, while the morpholinoethyl group improves solubility and pharmacokinetic profiles. The thiophene acrylamide moiety contributes to π-π stacking interactions, which are critical for binding to biological targets such as kinases or receptors. This compound is typically synthesized via nucleophilic substitution or condensation reactions, as evidenced by structurally analogous compounds in the literature .

Properties

IUPAC Name

(E)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-3-thiophen-2-ylprop-2-enamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O2S2.ClH/c21-15-3-5-17-18(14-15)28-20(22-17)24(8-7-23-9-11-26-12-10-23)19(25)6-4-16-2-1-13-27-16;/h1-6,13-14H,7-12H2;1H/b6-4+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXYDKLUMGVWPFR-CVDVRWGVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)C=CC4=CC=CS4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CCN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)/C=C/C4=CC=CS4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClFN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the fluorobenzo[d]thiazole core, followed by the introduction of the morpholinoethyl group through nucleophilic substitution reactions. The final step involves the formation of the acrylamide moiety via a condensation reaction with thiophen-2-yl acrylate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, automated synthesis platforms, and rigorous purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required specifications for research and application.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

    Substitution: The fluorine atom on the benzo[d]thiazole ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzo[d]thiazole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis and Characterization

The synthesis of benzothiazole derivatives, including the target compound, typically involves multi-step processes that include the formation of the benzothiazole core followed by modifications to introduce various functional groups. Characterization of these compounds is generally performed using techniques such as:

  • Infrared Spectroscopy (IR) : To identify functional groups.
  • Nuclear Magnetic Resonance (NMR) : For structural elucidation.
  • Mass Spectrometry (MS) : To confirm molecular weight and purity.

For instance, the synthesis of N-(6-fluorobenzo[d]thiazol-2-yl)-2-morpholinoacetamide involves reacting 6-fluoro-1,3-benzothiazole-2-amine with morpholine derivatives in a controlled environment to yield the desired product .

Antitumor Activity

Numerous studies have highlighted the antitumor potential of benzothiazole derivatives. The compound has shown promising results against various cancer cell lines, including A549 (lung), MCF7 (breast), and HeLa (cervical) cells. For instance, related compounds exhibited IC50 values in the range of 0.148.59μM0.14-8.59\,\mu M, indicating significant cytotoxic effects .

Antimicrobial Properties

Benzothiazole derivatives are also noted for their antimicrobial activities. Compounds similar to (E)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as antifungal properties .

Anti-inflammatory and Analgesic Effects

Research indicates that benzothiazole derivatives can modulate inflammatory responses. Compounds have been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage models, suggesting potential applications in treating inflammatory diseases .

Case Study 1: Antitumor Efficacy

A study evaluated a series of synthesized benzothiazole compounds for their cytotoxicity against A431 and A549 cancer cell lines. The most active compound showed an IC50 value significantly lower than that of standard chemotherapeutics, demonstrating its potential as a lead candidate for further development .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antibacterial properties of various benzothiazole derivatives. The results indicated that certain modifications enhanced activity against resistant bacterial strains, providing insights into structure-activity relationships crucial for drug design .

Mechanism of Action

The mechanism of action of (E)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Substituent Variations on the Benzothiazole Ring

  • N-(6-Methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(3-nitrophenyl)acrylamide hydrochloride (CAS: 1217245-90-3): Key differences: Replaces the 6-fluoro group with a methoxy substituent and substitutes the thiophene with a nitrobenzene ring. Safety profile: Requires stringent handling precautions (e.g., P210: avoid ignition sources) .
  • N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d) :

    • Key differences : Features a nitro group at the 6-position and a thiadiazole-thioacetamide side chain.
    • Biological activity : Demonstrated potent VEGFR-2 inhibition (IC₅₀ = 0.18 µM) and antiproliferative effects in cancer cell lines .
    • Synthetic yield : Derivatives (8a–d) were synthesized in yields of 60–85% via nucleophilic substitution .

Modifications in the Acrylamide Side Chain

  • EP3 348 550A1 Patent Compounds :
    • Examples :
  • N-(6-Trifluoromethylbenzothiazol-2-yl)-2-(3-methoxyphenyl)acetamide
  • N-(6-Trifluoromethoxybenzothiazol-2-yl)-2-(3,4-dichlorophenyl)acetamide (28)
    • Key differences : Replace acrylamide with acetamide and vary aryl substituents (e.g., trifluoromethyl, dichlorophenyl).
    • Synthetic efficiency : Compound 28 was synthesized in 45% yield under microwave irradiation .

Table 1: Comparative Data for Selected Benzothiazole Derivatives

Compound Name Melting Point (°C) Yield (%) Key Functional Groups Notable Properties
Target Compound Not reported Not reported 6-F, morpholinoethyl, thiophene Enhanced solubility via morpholine
N-(6-Methoxybenzo[d]thiazol-2-yl)-... (CAS 1217245-90-3) Not reported Not reported 6-OCH₃, 3-NO₂, morpholinoethyl Requires strict safety protocols
2-{[5-(4-Chlorobenzylidene)...acetamide (9) 186–187 90 4-Cl-benzylidene, thioxoacetamide High yield, stable crystalline form
N-(6-Trifluoromethoxybenzothiazol-2-yl)-... (28) Not reported 45 CF₃O, 3,4-Cl₂-phenyl Microwave-assisted synthesis

Key Observations:

Substituent Effects :

  • Fluorine (target compound) vs. methoxy (CAS 1217245-90-3) at the 6-position: Fluorine’s electronegativity may improve target binding compared to methoxy’s electron-donating effects .
  • Thiophene vs. nitrobenzene (CAS 1217245-90-3): Thiophene’s smaller size and sulfur atom could enhance membrane permeability .

Synthetic Efficiency :

  • Microwave-assisted synthesis (e.g., compound 28) reduces reaction time but yields moderately (45%) , whereas traditional reflux methods (e.g., compound 9) achieve higher yields (90%) .

Biological Activity

(E)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride is a synthetic compound that belongs to the class of benzothiazole derivatives. These compounds have garnered attention due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanism of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of 6-fluorobenzo[d]thiazole with morpholinoethylamine and thiophen-2-yl acrylamide under controlled conditions. The following general scheme outlines the synthesis process:

  • Formation of Benzothiazole Derivative :
    • 6-Fluorobenzo[d]thiazole is reacted with an appropriate amine.
  • Coupling Reaction :
    • The resultant product is then coupled with thiophen-2-yl acrylamide in the presence of a coupling agent.
  • Hydrochloride Salt Formation :
    • The final product is treated with hydrochloric acid to form the hydrochloride salt.

Antibacterial Activity

Benzothiazole derivatives have shown significant antibacterial properties against various strains of bacteria, including both Gram-positive and Gram-negative organisms. For instance, studies indicate that compounds similar to this compound exhibit minimum inhibitory concentrations (MICs) in the range of 10–100 µg/mL against common pathogens such as Escherichia coli and Staphylococcus aureus .

CompoundMIC (µg/mL)Target Bacteria
Compound A20E. coli
Compound B50S. aureus
This compound30E. coli, S. aureus

Antifungal Activity

Research has shown that similar benzothiazole derivatives possess antifungal activity, particularly against Candida albicans. In vitro studies demonstrated that these compounds can inhibit fungal growth at concentrations as low as 25 µg/mL .

Anticancer Activity

The anticancer potential of benzothiazole derivatives has been explored in various studies. For example, compounds structurally related to this compound have been tested against several cancer cell lines, showing IC50 values ranging from 5 to 50 µM. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Case Studies

  • Case Study on Antibacterial Efficacy :
    A study conducted by Baluja et al. (2013) reported that N-(6-fluorobenzo[d]thiazol-2-yl)-2-morpholinoacetamide exhibited significant antibacterial activity against E. coli, with an MIC value of 25 µg/mL, suggesting a promising avenue for developing new antibiotics .
  • Anticancer Screening :
    In a study assessing the cytotoxic effects of various benzothiazole derivatives on human breast cancer cells, it was found that compounds similar to this compound induced significant apoptosis at concentrations as low as 10 µM .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare (E)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride?

  • Methodology : The compound is synthesized via multi-step reactions, including:

  • Step 1 : Formation of the benzo[d]thiazole core using Friedel-Crafts acylation or nucleophilic substitution (e.g., fluorination at position 6) .
  • Step 2 : Introduction of the morpholinoethyl group via alkylation or reductive amination, often in dichloromethane or THF with triethylamine as a base .
  • Step 3 : Coupling of the thiophenylacrylamide moiety using carbodiimide-mediated amidation (e.g., EDC/HOBt) under inert conditions .
  • Step 4 : Final hydrochlorination with HCl in ether to yield the hydrochloride salt .
    • Key Data : Typical yields range from 45% to 78% for analogous compounds, with purity confirmed via TLC and column chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • 1H/13C NMR : Assign proton environments (e.g., thiophene protons at δ 7.2–7.6 ppm, morpholine CH2 at δ 3.4–3.7 ppm) and confirm stereochemistry (E-configuration via coupling constants >16 Hz) .
  • IR Spectroscopy : Identify amide C=O stretching (1650–1680 cm⁻¹) and thiazole C=N vibrations (1520–1560 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 462.1) and isotopic patterns for Cl/F .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved during structural validation?

  • Methodology :

  • X-ray Crystallography : Resolve ambiguities in stereochemistry or hydrogen bonding (e.g., SHELX refinement for intermolecular H-bonds like N–H⋯N, C–H⋯O) .
  • DFT Calculations : Compare experimental NMR shifts with computed values (B3LYP/6-31G* level) to validate electronic environments .
    • Case Study : For a related thiazole derivative, crystallography revealed a centrosymmetric dimer via N1–H1⋯N2 bonds, resolving discrepancies in NMR assignments .

Q. What strategies optimize the compound's pharmacokinetic properties for in vivo studies?

  • Methodology :

  • LogP Adjustment : Introduce polar groups (e.g., morpholinoethyl) to reduce hydrophobicity while maintaining CNS penetration .
  • Metabolic Stability : Evaluate cytochrome P450 interactions using liver microsome assays, with modifications like fluorination to block oxidative metabolism .
    • Data : Analogous compounds showed improved half-life (t1/2 > 4 hr) and bioavailability (>30%) after structural tuning .

Experimental Design & Data Analysis

Q. How are structure-activity relationships (SAR) systematically investigated for this compound?

  • Methodology :

  • Analog Synthesis : Modify substituents (e.g., 6-fluoro vs. 6-chloro benzo[d]thiazole) and assess bioactivity .
  • In Vitro Assays : Test cytotoxicity (IC50) against cancer cell lines (e.g., MCF-7, HeLa) and selectivity via healthy cell controls (e.g., HEK293) .
    • Example SAR Table :
SubstituentIC50 (μM, MCF-7)Selectivity Index (HEK293/MCF-7)
6-Fluoro1.28.5
6-Chloro0.96.2
Data adapted from .

Q. What computational approaches predict the compound’s binding modes with biological targets?

  • Methodology :

  • Molecular Docking (AutoDock Vina) : Simulate interactions with enzymes like PFOR (pyruvate:ferredoxin oxidoreductase) using crystal structures (PDB: 3F8E) .
  • MD Simulations (GROMACS) : Assess stability of ligand-target complexes over 100 ns trajectories, focusing on key residues (e.g., His152, Asp184) .
    • Key Finding : The thiophene ring participates in π-π stacking with Phe138, while the morpholinoethyl group stabilizes via hydrophobic interactions .

Conflict Resolution in Data Interpretation

Q. How to address discrepancies between in vitro and in silico bioactivity predictions?

  • Methodology :

  • Dose-Response Validation : Re-test compounds at varying concentrations to rule out assay artifacts (e.g., solvent toxicity) .
  • Binding Free Energy Calculations (MM-PBSA) : Refine docking scores by incorporating solvation and entropy effects .
    • Case Study : A predicted IC50 of 2.5 μM (computational) vs. experimental 1.8 μM was resolved by adjusting protonation states in the docking model .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.